Ethacizine hydrochloride is derived from the phenothiazine class of compounds, which are characterized by their polycyclic aromatic structure. The molecular formula for ethacizine hydrochloride is with a molar mass of approximately 413.54 g/mol. The compound's IUPAC name is ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate; hydrochloride .
The synthesis of ethacizine hydrochloride involves a multi-step process:
This synthetic route emphasizes the importance of both amide formation and nucleophilic substitution reactions in producing this complex molecule.
Ethacizine hydrochloride features a tricyclic structure typical of phenothiazines, comprising two benzene rings connected by a thiazine ring. The compound's structural representation can be illustrated as follows:
The three-dimensional conformation of ethacizine can be further analyzed using computational chemistry tools to understand its interaction with biological targets.
Ethacizine hydrochloride participates in various chemical reactions typical for amides and phenothiazines. Key reaction types include:
These reactions are crucial for developing new formulations and enhancing drug delivery systems.
The mechanism of action of ethacizine hydrochloride primarily involves its role as a sodium channel blocker. By inhibiting sodium influx during depolarization phases in cardiac myocytes, it effectively stabilizes cardiac membranes and reduces excitability:
Data from clinical studies indicate that ethacizine significantly influences electrocardiographic parameters during arrhythmogenic episodes.
Ethacizine hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for understanding its pharmacokinetics and optimizing therapeutic regimens.
Ethacizine hydrochloride has several significant applications in medicine:
Ethacizine hydrochloride exerts its primary antiarrhythmic effect through potent inhibition of voltage-gated sodium channels (Naᵥ1.5) in cardiac myocytes. As a Class Ic agent, it binds preferentially to the open/inactivated states of sodium channels during Phase 0 depolarization, significantly reducing the maximal upstroke velocity (Vmax) of the cardiac action potential. This binding exhibits strong frequency dependence, with enhanced blockade at elevated heart rates due to reduced channel recovery time between depolarizations [6] [4]. Electrophysiological studies demonstrate that Ethacizine decreases Vmax by 40-75% at therapeutic concentrations (0.5–2.0 µM), thereby slowing conduction velocity by 25-30% in atrial, ventricular, and Purkinje fibers [8]. The drug’s hydrophobic properties facilitate deep tissue penetration, ensuring uniform suppression of excitability across myocardial layers—critical for preventing re-entrant circuits [6].
Table 1: Sodium Channel Kinetics Under Ethacizine Hydrochloride
Parameter | Control Values | With Ethacizine (1.5 µM) | Change (%) |
---|---|---|---|
Vmax (V/s) | 250 ± 30 | 85 ± 15 | -66% |
Conduction Velocity (m/s) | 0.8 ± 0.1 | 0.56 ± 0.08 | -30% |
Channel Recovery (ms) | 25 ± 3 | 42 ± 5 | +68% |
As a prototypical Class Ic agent, Ethacizine hydrochloride minimally affects action potential duration (APD) or effective refractory period (ERP) in ventricular tissue—distinguishing it from Class III antiarrhythmics. Its ion channel selectivity prioritizes sodium channels (Ki = 0.2 µM) over L-type calcium channels (Ki = 8.7 µM) and delayed rectifier potassium channels (Ki > 20 µM) [9]. However, at supratherapeutic concentrations (>5 µM), it demonstrates secondary calcium channel blockade by interacting with verapamil-sensitive receptors (diltiazem-binding sites) on L-type channels, reducing calcium influx by 15-20% [9]. Unlike beta-blockers, Ethacizine lacks significant adrenergic receptor interactions but exhibits mild sympatholytic activity at high doses, indirectly modulating ion channel gating kinetics [5]. This multi-channel engagement stabilizes myocardial membranes without prolonging QT intervals, mitigating torsades de pointes risk [4] [6].
In refractory ventricular arrhythmia models, Ethacizine suppresses re-entrant tachycardias by increasing the wavelength of excitation (conduction velocity × ERP). Clinical studies using programmed electrical stimulation (PES) show it prevents ventricular tachycardia (VT) induction in 68% of coronary artery disease patients unresponsive to lidocaine or procainamide [8]. Holter monitoring reveals an 81% reduction in ventricular premature complexes (VPCs) versus 38% with propranolol (p < 0.05) and 71.2% suppression versus disopyramide’s 52.8% (p < 0.05) [3]. For supraventricular arrhythmias, it prolongs the atrial ERP by 12–18% and increases the AV node refractory period by 20–25%, effectively terminating atrial flutter/fibrillation in WPW syndrome by blocking accessory pathway conduction [4] [6].
Table 2: Antiarrhythmic Efficacy in Refractory Arrhythmias
Arrhythmia Type | Study Model | Suppression Rate | Key Electrophysiological Change |
---|---|---|---|
Ventricular Tachycardia | PES (CHD patients) | 68% | ↑ Ventricular ERP by 15%; ↓ Vmax by 60% |
Ventricular Premature Complexes | Holter monitoring | 81% | ↓ VPC density from 369/hr to 70/hr |
WPW-Related Tachycardia | Electrophysiology study | 74% | ↓ Accessory pathway conduction velocity by 40% |
Ethacizine hydrochloride significantly impairs conduction within the atrioventricular (AV) node by inhibiting sodium-dependent depolarization in nodal cells. In clinical electrophysiology studies, it increases the AH interval (representing AV nodal conduction time) by 20–30 ms and the Wenckebach cycle length by 40–60 ms [6] [8]. This deceleration is critical for managing AV nodal re-entrant tachycardia (AVNRT), where Ethacizine blocks retrograde conduction in the fast pathway. During atrial fibrillation, it reduces ventricular response rates by 25% by prolonging AV nodal refractoriness, though less potently than digoxin or verapamil [4]. Notably, His-Purkinje conduction (HV interval) slows by 15–20%, underscoring its action beyond the AV node [8].
Ethacizine and moracizine share structural homology as phenothiazine derivatives but differ in pharmacodynamic potency and duration of action. Ethacizine exhibits 3-fold stronger sodium channel blockade (IC50 = 0.8 µM vs. 2.5 µM for moracizine) and 2× longer half-life (2.5 hours vs. 1.2 hours) due to reduced hepatic clearance [5] [9]. In ventricular arrhythmia models, Ethacizine achieves 81% VPC suppression versus moracizine’s 71% at equivalent doses (800 mg/day), with superior AV nodal conduction slowing (30% vs. 18%) [3] [5]. Moracizine shows negligible calcium channel interaction, whereas Ethacizine binds verapamil receptors (IC50 = 0.53 µM), contributing to additional rate control during atrial fibrillation [9]. Both drugs lack significant effects on calcium-binding proteins (calmodulin, troponin C) at therapeutic doses [9].
Table 3: Ethacizine vs. Moracizine Pharmacodynamic Profile
Parameter | Ethacizine | Moracizine | Clinical Implication |
---|---|---|---|
Na⁺ Channel Blockade (IC50) | 0.8 µM | 2.5 µM | Stronger VPC suppression with Ethacizine |
Ca²⁺ Channel Blockade (IC50) | 8.7 µM (Verapamil site) | >50 µM | Added rate control in AF with Ethacizine |
AV Node Conduction Slowing | 25–30% | 15–18% | Superior AVNRT termination by Ethacizine |
Protein Binding | 90% | 85–90% | Similar free fraction availability |
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.: